N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine
Overview
Description
“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is a clear colorless to light yellow liquid . It is used as an intermediate in organic synthesis .
Synthesis Analysis
This compound forms azomethine ylides which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It has also been reacted in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .Molecular Structure Analysis
The molecular formula of this compound is C13H23NOSi . The SMILES string representation is COCN(Cc1ccccc1)CSi©C .Chemical Reactions Analysis
As mentioned earlier, this compound forms azomethine ylides which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines .Physical And Chemical Properties Analysis
The compound has a boiling point of 76 °C at 0.3 mmHg and a density of 0.928 g/mL at 25 °C . The refractive index is 1.492 .Scientific Research Applications
Formation of Azomethine Ylides
This compound forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This reaction results in the formation of N-benzyl substituted pyrrolidines in good yields .
Asymmetric 1,3-Dipolar Cycloadditions
“N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine” is used in asymmetric 1,3-dipolar cycloadditions . This reaction is particularly useful in the practical, large-scale synthesis of chiral pyrrolidines .
Synthesis of 3-Carboxy-1-Azabicyclo[2.2.1]heptane Derivatives
This compound is used in the synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives . These derivatives represent an important class of physiologically active compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine, also known as N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine , is an organic compound that is primarily used as a reagent and intermediate in organic synthesis reactions
Mode of Action
This compound forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This interaction results in the formation of N-benzyl substituted pyrrolidines .
Biochemical Pathways
The compound is involved in the synthesis of pyrrolidine derivatives . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are found in many natural products and pharmaceuticals. The formation of N-benzyl substituted pyrrolidines through [3+2] cycloaddition represents a key step in the synthesis of these compounds .
Result of Action
The primary result of the action of N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is the formation of N-benzyl substituted pyrrolidines . These compounds are important in the synthesis of various organic compounds, including pharmaceuticals.
Action Environment
The action of N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine can be influenced by various environmental factors. For instance, it is sensitive to moisture and light . Therefore, it should be stored in a dark, dry place . It is soluble in organic solvents such as chloroform and ethyl acetate , suggesting that its action may be influenced by the solvent environment.
properties
IUPAC Name |
N-(methoxymethyl)-1,1-diphenyl-N-(trimethylsilylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NOSi/c1-21-15-20(16-22(2,3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHLLYNEEPQXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(C[Si](C)(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine |
Synthesis routes and methods
Procedure details
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